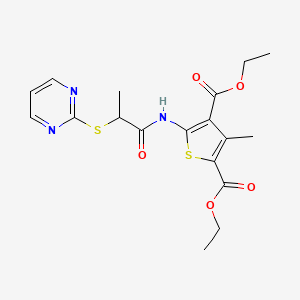

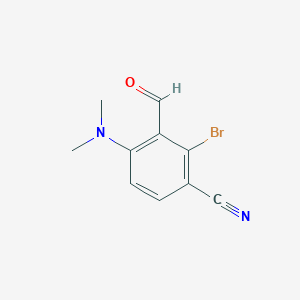

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and halodeboronation processes. For instance, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst at room temperature, yielding an 86% success rate . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was performed through bromodeboronation of aryl boronic acids using NaOMe as a catalyst . These methods suggest that the synthesis of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile could potentially be carried out through similar multicomponent reactions or halodeboronation, depending on the starting materials and the desired functional groups.

Molecular Structure Analysis

The molecular structure of the compound mentioned in the first paper was determined using single-crystal X-ray diffraction, which is a common technique for analyzing the structure of crystalline compounds. The compound crystallized in the monoclinic space group and exhibited intermolecular hydrogen bonding interactions. While the exact structure of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular structure and that it may also exhibit intermolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is utilized in the synthesis of various chemical compounds. For instance, its application in the preparation of Poly(methylphenyl)acetonitriles through aryne reactions was demonstrated, highlighting its role in the synthesis of complex organic molecules (Waggenspack et al., 1992).

- The compound has been used in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its versatility in the halodeboronation of aryl boronic acids, an essential process in organic chemistry (Szumigala et al., 2004).

Biological and Medicinal Applications

- A study on novel substituted quinazoline derivatives, which includes the use of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile, was conducted to evaluate their antimicrobial properties. The research aimed to develop compounds with potential antibacterial and antifungal applications, indicating the significance of this chemical in medicinal chemistry (Chaitanya et al., 2018).

Material Science and Spectroscopy

- In the field of material science, 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile plays a role in the synthesis of complex organic materials, such as 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones, underscoring its importance in the development of new materials with diverse applications (Kobayashi et al., 2010).

- The compound has been studied in the context of spectroscopic and DFT studies, focusing on its structural determination, chemical properties, and molecular docking. These investigations are crucial for understanding the molecular interactions and properties of such compounds, which can have implications in various scientific fields (Ramesh et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-(dimethylamino)-3-formylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13(2)9-4-3-7(5-12)10(11)8(9)6-14/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOQBXZHVARQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)C#N)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

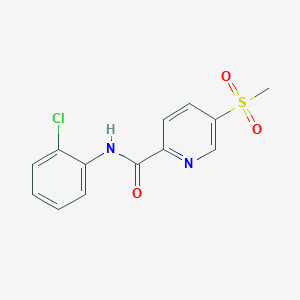

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)

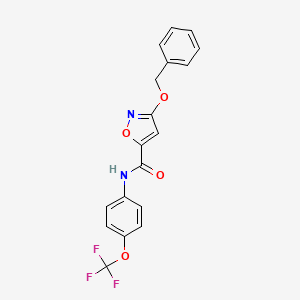

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)

![8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B3004287.png)

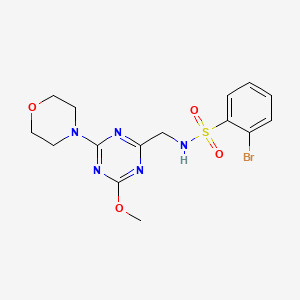

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)